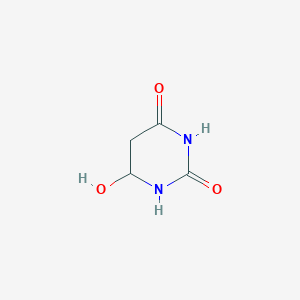![molecular formula C22H28NOP B1149218 Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)- CAS No. 145818-29-7](/img/new.no-structure.jpg)
Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)- is a chiral organophosphorus compound. It features a pyrrolidine ring substituted with a 2,2-dimethyl-1-oxopropyl group and a diphenylphosphinomethyl group. The (2S) configuration indicates the specific stereochemistry of the molecule, which is crucial for its reactivity and interaction with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with pyrrolidine, acetone, and diphenylphosphine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine group.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat management.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phosphine group can be oxidized to a phosphine oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphine group, with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Phosphine oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Ligand in Catalysis: Used as a ligand in transition metal catalysis, particularly in asymmetric synthesis due to its chiral nature.
Organophosphorus Chemistry:
Biology
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes due to its ability to interact with active sites.
Medicine
Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly those requiring chiral centers for activity.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The compound exerts its effects primarily through its ability to coordinate with metal centers in catalytic processes. The diphenylphosphinomethyl group acts as a strong electron-donating ligand, stabilizing metal complexes and facilitating various catalytic cycles. The stereochemistry (2S) is crucial for enantioselective reactions, where the spatial arrangement of atoms influences the outcome of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2R)-: The enantiomer of the compound, differing only in the stereochemistry.
Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(phenylphosphino)Methyl]-, (2S)-: Similar structure but with a phenylphosphino group instead of a diphenylphosphino group.
Uniqueness
The (2S) configuration and the presence of the diphenylphosphinomethyl group make this compound particularly effective in asymmetric catalysis. Its ability to form stable complexes with transition metals and its chiral nature provide advantages over non-chiral or differently substituted analogs.
This detailed overview covers the essential aspects of Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)-, from its synthesis to its applications and unique properties
Eigenschaften
CAS-Nummer |
145818-29-7 |
|---|---|
Molekularformel |
C22H28NOP |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
1-[(2S)-2-(diphenylphosphanylmethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C22H28NOP/c1-22(2,3)21(24)23-16-10-11-18(23)17-25(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-9,12-15,18H,10-11,16-17H2,1-3H3/t18-/m0/s1 |
InChI-Schlüssel |
YUFICFYMFGQYMU-SFHVURJKSA-N |
Isomerische SMILES |
CC(C)(C)C(=O)N1CCC[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)C(=O)N1CCCC1CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1149138.png)






![3-Bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149156.png)

